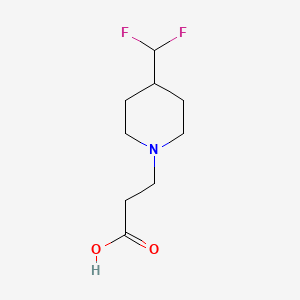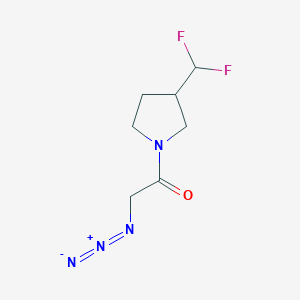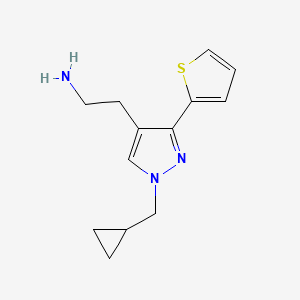
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
説明
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (hereinafter referred to as “2-CMPT”) is a synthetic compound with a variety of applications in scientific research.
科学的研究の応用
2-CMPT has a variety of applications in scientific research, including the study of drug metabolism and pharmacokinetics, the study of the effects of drugs on the central nervous system, and the study of drug-protein interactions. In particular, 2-CMPT has been used to study the metabolism of certain drugs, including mexiletine, diazepam, and triazolam. It has also been used to study the pharmacokinetics of certain drugs, such as phenytoin, carbamazepine, and flurazepam.
作用機序
The mechanism of action of 2-CMPT involves the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Specifically, 2-CMPT has been found to inhibit the activity of CYP2C19, CYP2D6, and CYP3A4. In addition, 2-CMPT has been found to interact with other enzymes, including CYP2C9, CYP2C8, and CYP2E1.
Biochemical and Physiological Effects
2-CMPT has been found to have a variety of biochemical and physiological effects. In particular, 2-CMPT has been found to affect the pharmacokinetics of certain drugs, including mexiletine, diazepam, and triazolam. In addition, 2-CMPT has been found to affect the metabolism of certain drugs, including phenytoin, carbamazepine, and flurazepam. Furthermore, 2-CMPT has been found to have a variety of effects on the central nervous system, including an increase in the production of serotonin, a decrease in the production of dopamine, and an increase in the activity of the GABA receptor.
実験室実験の利点と制限
The use of 2-CMPT in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and is relatively inexpensive. However, there are also a number of limitations to the use of 2-CMPT in laboratory experiments. In particular, it is relatively difficult to purify and may be subject to degradation in certain conditions. In addition, it is not very soluble in water and may not be suitable for certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving 2-CMPT. In particular, further research is needed to better understand the mechanism of action of 2-CMPT and its effects on the pharmacokinetics and metabolism of drugs. In addition, further research is needed to better understand the biochemical and physiological effects of 2-CMPT and its potential therapeutic uses. Furthermore, further research is needed to better understand the advantages and limitations of 2-CMPT for laboratory experiments. Finally, further research is needed to better understand the potential toxicity of 2-CMPT and its potential side effects.
特性
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-6-5-11-9-16(8-10-3-4-10)15-13(11)12-2-1-7-17-12/h1-2,7,9-10H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCNPUHXUXLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




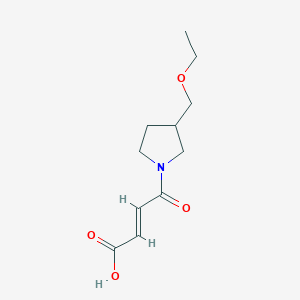
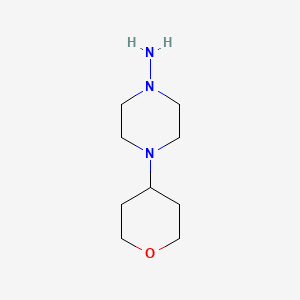
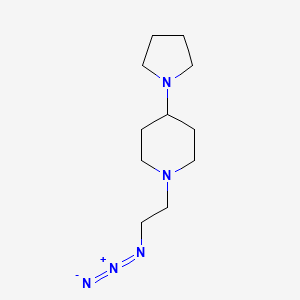

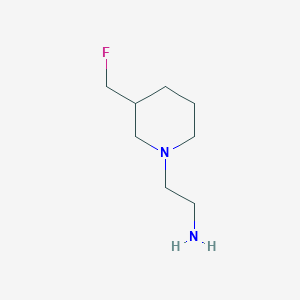
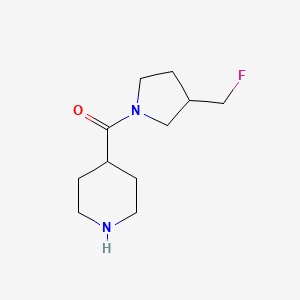


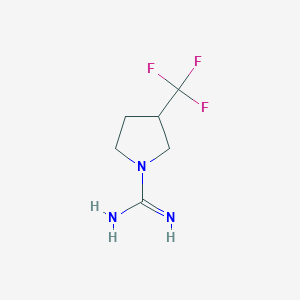
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
